(2E,4E,6E)-2,4,6-Nonatrienal-13C2: A Technical Guide for Researchers
(2E,4E,6E)-2,4,6-Nonatrienal-13C2: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the chemical properties and primary applications of (2E,4E,6E)-2,4,6-Nonatrienal-13C2, a stable isotope-labeled internal standard crucial for precise quantification in research and development. This document is intended for researchers, scientists, and drug development professionals who require accurate measurement of (2E,4E,6E)-2,4,6-Nonatrienal in various matrices.
Core Chemical Properties
(2E,4E,6E)-2,4,6-Nonatrienal-13C2 is the isotopically labeled form of (2E,4E,6E)-2,4,6-Nonatrienal, a volatile unsaturated aldehyde. The introduction of two Carbon-13 isotopes provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based analytical methods. While specific experimental data for the labeled compound is limited, the fundamental chemical and physical properties can be largely inferred from its unlabeled counterpart.
Table 1: General Chemical Properties
| Property | Value |
| Chemical Name | (2E,4E,6E)-2,4,6-Nonatrienal-13C2 |
| CAS Number | 1335402-19-1[1] |
| Molecular Formula | C₇¹³C₂H₁₂O[1] |
| Molecular Weight | 138.18 g/mol [1] |
| Appearance | Yellow Oil (inferred from unlabeled)[2] |
| Purity | >95% (typical for unlabeled standards)[2] |
Table 2: Physical Properties of (2E,4E,6E)-2,4,6-Nonatrienal (Unlabeled)
| Property | Value | Source |
| Molecular Weight | 136.19 g/mol | PubChem |
| Density | 0.867-0.873 g/cm³ | JECFA |
| Refractive Index | 1.550-1.556 | JECFA |
| Solubility | Practically insoluble in water; Soluble in ethanol | JECFA |
Primary Application: Stable Isotope Dilution Analysis (SIDA)
The principal application of (2E,4E,6E)-2,4,6-Nonatrienal-13C2 is as an internal standard in Stable Isotope Dilution Analysis (SIDA). SIDA is a highly accurate quantification technique that corrects for sample loss during preparation and instrumental variability by introducing a known amount of a stable isotope-labeled version of the analyte into the sample at an early stage of the workflow. This method is particularly valuable for the analysis of volatile and semi-volatile compounds in complex matrices such as food, beverages, and biological samples.
The general workflow for using (2E,4E,6E)-2,4,6-Nonatrienal-13C2 in a SIDA experiment is depicted below.
Caption: General workflow for Stable Isotope Dilution Analysis (SIDA).
Experimental Protocols
The following is a generalized experimental protocol for the quantification of (2E,4E,6E)-2,4,6-Nonatrienal in a food matrix using SIDA with (2E,4E,6E)-2,4,6-Nonatrienal-13C2 as the internal standard. This protocol is based on methodologies described for the analysis of volatile compounds in food.
Materials and Reagents
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Sample: Homogenized food matrix (e.g., oat flakes).
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Internal Standard: (2E,4E,6E)-2,4,6-Nonatrienal-13C2 solution of known concentration in a suitable solvent (e.g., ethanol).
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Analyte Standard: (2E,4E,6E)-2,4,6-Nonatrienal of high purity for calibration curve preparation.
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Extraction Solvent: Dichloromethane or other suitable organic solvent.
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Drying Agent: Anhydrous sodium sulfate.
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Inert Gas: Nitrogen for solvent evaporation.
Sample Preparation and Extraction
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Sample Weighing: Accurately weigh a known amount of the homogenized sample into a suitable extraction vessel.
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Internal Standard Spiking: Add a precise volume of the (2E,4E,6E)-2,4,6-Nonatrienal-13C2 internal standard solution to the sample. The amount added should be comparable to the expected concentration of the native analyte.
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Equilibration: Thoroughly mix the sample and allow it to equilibrate for a defined period (e.g., 30 minutes) to ensure uniform distribution of the internal standard.
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Solvent Extraction: Add the extraction solvent to the sample and perform extraction using a suitable method (e.g., sonication, vortexing, or Soxhlet extraction).
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Phase Separation: Separate the organic phase from the sample matrix, for example by centrifugation.
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Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. Concentrate the extract to a small, known volume under a gentle stream of nitrogen.
GC-MS Analysis
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Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.
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Gas Chromatography:
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Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-5ms or equivalent).
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Oven Program: A typical temperature program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250 °C) to ensure separation of the analytes.
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Mass Spectrometry:
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Ionization: Use Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
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Ions to Monitor:
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For (2E,4E,6E)-2,4,6-Nonatrienal (unlabeled): Select characteristic ions from its mass spectrum (e.g., m/z corresponding to the molecular ion and major fragment ions).
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For (2E,4E,6E)-2,4,6-Nonatrienal-13C2 (labeled): Select the corresponding ions with a +2 Da mass shift.
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Calibration and Quantification
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Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying, known concentrations of the unlabeled analyte.
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Calibration Curve: Analyze the calibration standards using the same GC-MS method. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration ratio of the analyte to the internal standard.
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Quantification: Analyze the prepared sample extracts. Determine the peak area ratio of the native analyte to the internal standard in the sample. Use the calibration curve to calculate the concentration of (2E,4E,6E)-2,4,6-Nonatrienal in the original sample.
Biological Significance and Potential Signaling Pathways
(2E,4E,6E)-2,4,6-Nonatrienal and its isomers are known as potent aroma compounds in various foods, such as oats, and also function as insect pheromones. For instance, they are components of the male-produced aggregation pheromones of certain flea beetle species.
To date, there is no scientific literature suggesting a direct role for (2E,4E,6E)-2,4,6-Nonatrienal in specific intracellular signaling pathways in mammalian systems. Its primary biological relevance lies in its function as a semiochemical (pheromone) in insects and as a flavor compound influencing the sensory properties of food. Therefore, a signaling pathway diagram is not applicable. The logical relationship central to the use of its 13C2-labeled form is the analytical workflow for its quantification, as detailed in Section 2.
Conclusion
(2E,4E,6E)-2,4,6-Nonatrienal-13C2 is an indispensable tool for the accurate and precise quantification of its unlabeled counterpart. Its application in Stable Isotope Dilution Analysis provides a robust methodology for researchers in food science, chemical ecology, and other fields requiring reliable measurement of this volatile aldehyde. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this stable isotope-labeled standard in demanding analytical applications.
